molecular formula C14H11FN2O B8455917 2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl- CAS No. 127555-23-1

2h-Pyrrolo[2,3-b]pyridin-2-one,3-fluoro-1,3-dihydro-3-methyl-1-phenyl-

Cat. No. B8455917
M. Wt: 242.25 g/mol
InChI Key: QDDSQYKVWUNFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05182289

Procedure details

Add 1,3-dihydro-3-methyl-1-phenyl-2H-pyrrolo[2,3-b]-pyridin-2-one (H) (3.0 g, 0.013 mole) portionwise to sodium hydride (0.63 g of 60% NaH in oil, 0.015 mole, washed with hexane) in dry THF (35 mL) at 10° C. under a N2 atmosphere. Stir for 30 minutes at room temperature, and then recool to 10° C. Add N-fluoro-N-neopentyl-p-toluenesulfonamide (4.1 g, 0.015 mole) in dry THF (30 mL) dropwise over 10 minutes. Warm reaction mixture up to room temperature slowly, and stir for 16 hours. Pour onto ice/water (100 mL), and neutralize to pH=4 to 5 with 15% aqueous HCl. Separate layers. Dry organic solution with MgSO4, filter, and rotoevaporate to give an oil. Dissolve the oil in dichloromethane, and chromatograph on silica gel, eluting with 30% ethyl acetate-hexane. Combine the appropriate fractions, and concentrate under reduced pressure. Triturate with isopropyl ether-petroleum ether and filter to give the title compound AA as a white solid (1.1 g, m.p. 83°-85° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]1=[O:17].[H-].[Na+].[F:20]N(CC(C)(C)C)S(C1C=CC(C)=CC=1)(=O)=O.Cl>C1COCC1.ClCCl>[F:20][C:2]1([CH3:1])[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]1=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1C(N(C2=NC=CC=C21)C2=CC=CC=C2)=O
Name
Quantity
0.63 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.1 g
Type
reactant
Smiles
FN(S(=O)(=O)C1=CC=C(C=C1)C)CC(C)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recool to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
Warm
CUSTOM
Type
CUSTOM
Details
reaction mixture up to room temperature slowly
STIRRING
Type
STIRRING
Details
stir for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
Pour onto ice/water (100 mL)
FILTRATION
Type
FILTRATION
Details
Dry organic solution with MgSO4, filter
CUSTOM
Type
CUSTOM
Details
rotoevaporate to give an oil
WASH
Type
WASH
Details
chromatograph on silica gel, eluting with 30% ethyl acetate-hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Triturate with isopropyl ether-petroleum ether
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1(C(N(C2=NC=CC=C21)C2=CC=CC=C2)=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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